molecular formula C15H15NO2 B11870303 Methyl 2-(benzyloxy)benzimidate

Methyl 2-(benzyloxy)benzimidate

Cat. No.: B11870303
M. Wt: 241.28 g/mol
InChI Key: ZCFADYQYEBDQIP-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)benzimidate is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(benzyloxy)benzimidate can be synthesized through several methods. One common route involves the reaction of 2-aminobenzimidazole with benzyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(benzyloxy)benzimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole products.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different substituted benzimidazoles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Benzimidazole derivatives with various functional groups.

    Reduction: Reduced benzimidazole compounds.

    Substitution: Substituted benzimidazoles with different alkyl or aryl groups.

Scientific Research Applications

Methyl 2-(benzyloxy)benzimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(benzyloxy)benzimidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 2-(benzyloxy)benzimidate can be compared with other benzimidazole derivatives:

    Similar Compounds: Benzimidazole, 2-aminobenzimidazole, and 2-methylbenzimidazole.

    Uniqueness: this compound is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-phenylmethoxybenzenecarboximidate

InChI

InChI=1S/C15H15NO2/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3

InChI Key

ZCFADYQYEBDQIP-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

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